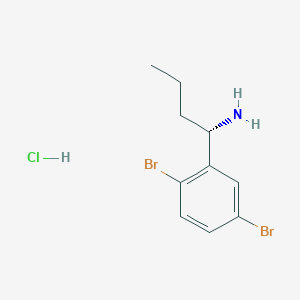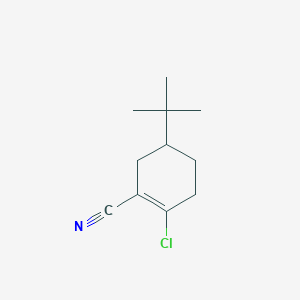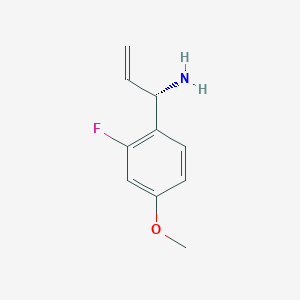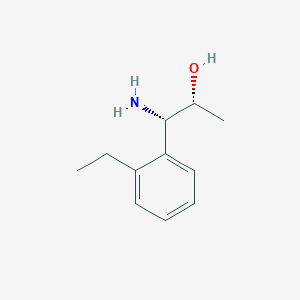![molecular formula C15H16N4O7S2 B13057664 methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13057664.png)
methyl3-{2-[N'-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Métodos De Preparación
The synthesis of thiophene derivatives, including methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring structure. Industrial production methods may involve large-scale reactions using these synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the attached functional groups .
Aplicaciones Científicas De Investigación
Thiophene derivatives, including methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they are investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Methyl3-{2-[N’-methyl(4-nitrophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen, articaine, and tioconazole. These compounds share the thiophene ring structure but differ in their functional groups and specific applications. For example, suprofen is used as a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Propiedades
Fórmula molecular |
C15H16N4O7S2 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
methyl 3-[[2-[methylamino-(4-nitrophenyl)sulfamoyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H16N4O7S2/c1-16-18(10-3-5-11(6-4-10)19(22)23)28(24,25)9-13(20)17-12-7-8-27-14(12)15(21)26-2/h3-8,16H,9H2,1-2H3,(H,17,20) |
Clave InChI |
CMZFLFGBIQQMFS-UHFFFAOYSA-N |
SMILES canónico |
CNN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



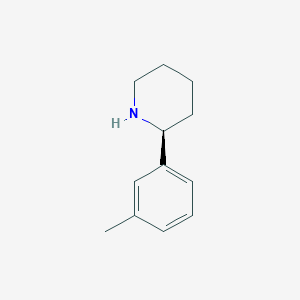
methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
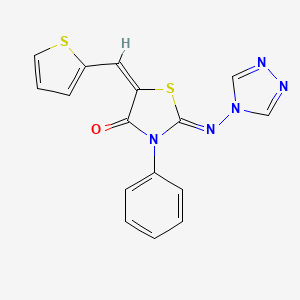
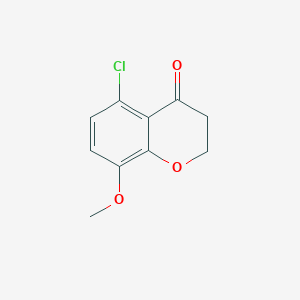
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
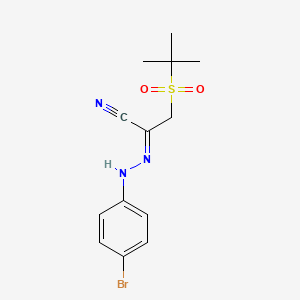
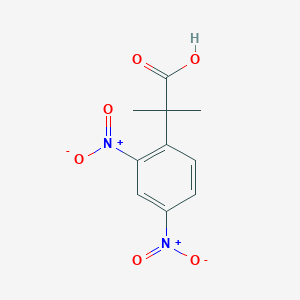
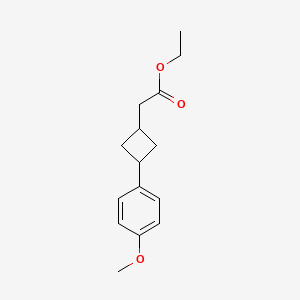
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
